Boc-4-Abz-OSu

Beschreibung

BenchChem offers high-quality Boc-4-Abz-OSu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-4-Abz-OSu including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

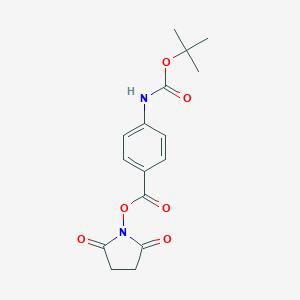

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O6/c1-16(2,3)23-15(22)17-11-6-4-10(5-7-11)14(21)24-18-12(19)8-9-13(18)20/h4-7H,8-9H2,1-3H3,(H,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLCMHYNOJASNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562692 |

Source

|

| Record name | tert-Butyl (4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120465-50-1 |

Source

|

| Record name | tert-Butyl (4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Storage and Handling of Boc-4-Abz-OSu

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success of complex synthetic routes and the generation of reliable biological data. This guide provides an in-depth technical overview of the proper storage and handling of Boc-4-Abz-OSu (BOC-4-AMINOBENZOIC ACID N-HYDROXYSUCCINIMIDE ESTER), a versatile amine-reactive building block. Adherence to these protocols is critical to preserving its chemical integrity and ensuring reproducible outcomes in your research endeavors.

Compound Profile: Understanding Boc-4-Abz-OSu

Boc-4-Abz-OSu is a bifunctional molecule featuring a tert-butyloxycarbonyl (Boc) protected aniline and an N-hydroxysuccinimide (NHS) activated carboxylic acid. This structure makes it an ideal reagent for introducing a protected aromatic amine onto a primary amine-containing molecule via a stable amide bond.

| Property | Value | Source |

| Full Chemical Name | Boc-4-aminobenzoic acid N-hydroxysuccinimide ester | [1] |

| Synonyms | Boc-4-Abz-OSu, Boc-PABA-OSu | |

| CAS Number | 120465-50-1 | [1] |

| Molecular Formula | C16H18N2O6 | |

| Molecular Weight | 334.33 g/mol | |

| Appearance | White to off-white powder | [2] |

The core utility of this reagent lies in the strategic placement of the Boc protecting group, which allows for the selective reaction of the NHS ester with a primary amine. The Boc group can be subsequently removed under acidic conditions to liberate the free amine for further functionalization.

Critical Storage and Stability Considerations

The chemical stability of Boc-4-Abz-OSu is dictated by two primary factors: the lability of the NHS ester to hydrolysis and its sensitivity to light. Improper storage will lead to the degradation of the molecule, rendering it inactive for its intended purpose.

Long-Term Storage: For long-term storage, Boc-4-Abz-OSu should be kept at -20°C in a tightly sealed, opaque container.[3] The low temperature minimizes the rate of any potential degradation pathways. It is also advisable to store the container in a desiccator to protect it from moisture.

Short-Term Storage: For frequent use, the reagent can be stored at 2-8°C under the same desiccated and light-protected conditions. However, it is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

Key Stability Insights:

-

Hydrolysis of the NHS Ester: The NHS ester is the reactive group responsible for forming the amide bond. It is highly susceptible to hydrolysis, a reaction with water that cleaves the ester and yields the inactive carboxylic acid (Boc-4-Abz-OH). The rate of hydrolysis is significantly influenced by pH, with faster degradation occurring at higher pH.

-

Light Sensitivity: The compound is known to be light-sensitive.[4] Exposure to light can lead to photochemical degradation, resulting in discoloration and loss of reactivity. Always handle the solid and solutions of Boc-4-Abz-OSu in a well-lit area, but avoid direct and prolonged exposure to intense light sources.

Safe Handling and Personal Protective Equipment (PPE)

As with any chemical reagent, proper safety precautions must be observed when handling Boc-4-Abz-OSu.

Recommended Personal Protective Equipment:

-

Eye Protection: Safety glasses or goggles are mandatory to protect the eyes from accidental splashes.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

-

Respiratory Protection: When handling the powder outside of a fume hood, a dust mask or a respirator is recommended to avoid inhalation.

-

Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

Engineering Controls:

-

It is best practice to handle the solid form of Boc-4-Abz-OSu in a chemical fume hood to minimize inhalation risk.

-

Ensure a safety shower and eyewash station are readily accessible in the laboratory.

Experimental Protocols: A Practical Guide

This section provides a detailed protocol for a common application of Boc-4-Abz-OSu: the labeling of a primary amine on a small molecule or peptide.

Preparation of Stock Solutions

Protocol for Stock Solution Preparation:

-

Equilibrate the Boc-4-Abz-OSu container to room temperature before opening.

-

Weigh the desired amount of the reagent in a fume hood.

-

Add anhydrous DMF or DMSO to the solid to achieve the desired concentration (e.g., 10 mg/mL).

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Crucial Note: Prepare stock solutions fresh for each experiment. If short-term storage is necessary, store in a tightly sealed vial with a desiccant at -20°C for no more than a few days. The stability of the NHS ester in solution is limited.

Amine Labeling Reaction

The following protocol is a general guideline. The optimal conditions, including molar ratios, reaction time, and temperature, may need to be optimized for your specific substrate.

Step-by-Step Methodology:

-

Dissolve the Amine-Containing Substrate: Dissolve your small molecule or peptide containing a primary amine in an appropriate anhydrous solvent (e.g., DMF, DMSO, or a suitable buffer at pH 7.5-8.5). The choice of solvent will depend on the solubility of your substrate. If using a buffer, be aware that the rate of NHS ester hydrolysis increases with pH.

-

Add Boc-4-Abz-OSu: Add the freshly prepared Boc-4-Abz-OSu stock solution to the solution of your amine-containing substrate. A molar excess of Boc-4-Abz-OSu (typically 1.5 to 5 equivalents) is recommended to drive the reaction to completion.

-

Reaction Incubation: Allow the reaction to proceed at room temperature for 1 to 4 hours.[5] The reaction progress can be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching (Optional): If there is a concern about unreacted Boc-4-Abz-OSu interfering with downstream applications, the reaction can be quenched by adding a small amount of an amine-containing buffer like Tris or glycine.

Purification of the Conjugate

The purification method will depend on the properties of the final product.

-

For Small Molecules: Purification can often be achieved by standard organic chemistry techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC). Recrystallization from a suitable solvent system may also be an effective method.[6]

-

For Peptides and Larger Molecules: Size-exclusion chromatography (gel filtration) is a common method to separate the labeled product from unreacted small molecules.[] Reverse-phase HPLC is also a powerful technique for purifying peptide conjugates.

Concluding Remarks

Boc-4-Abz-OSu is a valuable tool for the selective modification of primary amines. However, its utility is contingent upon its proper storage and handling. By understanding the inherent instability of the NHS ester and taking the necessary precautions to protect it from moisture and light, researchers can ensure the integrity of this reagent and achieve reliable and reproducible results in their synthetic endeavors.

References

-

ResearchGate. What is the best technique for amide purification?. Accessed January 31, 2026. [Link]

-

Bio-Techne. Conjugation Protocol for Amine Reactive CoraFluor™ Reagents. Accessed January 31, 2026. [Link]

-

The Royal Society of Chemistry. Experimental Procedure. Accessed January 31, 2026. [Link]

Sources

The Cornerstone of Fluorogenic Protease Assays: An In-depth Technical Guide to Boc-4-Abz-OSu

This guide provides an in-depth exploration of N-tert-butyloxycarbonyl-4-aminobenzoic acid N-succinimidyl ester (Boc-4-Abz-OSu), a pivotal reagent in the design and synthesis of fluorogenic substrates for protease activity studies. Tailored for researchers, scientists, and drug development professionals, this document elucidates the fundamental principles, detailed methodologies, and critical applications of Boc-4-Abz-OSu in contemporary biochemical and pharmaceutical research.

Introduction: Unveiling Boc-4-Abz-OSu

Boc-4-Abz-OSu is a derivative of 4-aminobenzoic acid (also known as p-aminobenzoic acid or PABA), a naturally fluorescent molecule. The structure of Boc-4-Abz-OSu is characterized by three key functional moieties:

-

The 4-Aminobenzoyl (Abz) Group: This is the fluorophore, the component responsible for the molecule's fluorescent properties.

-

The tert-Butyloxycarbonyl (Boc) Group: A widely used protecting group for the amine functionality. In the context of peptide synthesis, the Boc group prevents unwanted side reactions at the N-terminus of the Abz moiety, ensuring controlled and specific coupling.

-

The N-Hydroxysuccinimide (OSu) Ester: This is a highly efficient activating group for the carboxylic acid. The OSu ester readily reacts with primary amines, such as the N-terminus of a peptide, to form a stable amide bond.

The strategic combination of these three components makes Boc-4-Abz-OSu an invaluable tool for introducing a fluorescent reporter group into a peptide sequence.

Table 1: Chemical and Physical Properties of Boc-4-Abz-OH (the precursor to Boc-4-Abz-OSu)

| Property | Value |

| Synonyms | 4-(Boc-amino)benzoic acid, Boc-p-aminobenzoic acid |

| CAS Number | 66493-39-8 |

| Molecular Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.25 g/mol |

| Appearance | White to off-white powder |

| Melting Point | ~200 °C (decomposes) |

| Solubility | Soluble in organic solvents like DMF, DMSO, and DCM |

The Principle of Fluorogenic Peptide Substrates: Harnessing FRET

The primary application of Boc-4-Abz-OSu is in the synthesis of fluorogenic peptide substrates. These substrates are designed to be non-fluorescent or have very low fluorescence until they are cleaved by a specific protease. This "turn-on" fluorescence provides a direct and continuous measure of enzyme activity. The underlying principle for the function of these substrates is Förster Resonance Energy Transfer (FRET) .

FRET is a non-radiative energy transfer process between two light-sensitive molecules, a donor fluorophore and an acceptor chromophore (quencher). When the donor and quencher are in close proximity (typically 10-100 Å), the energy from the excited donor is transferred to the acceptor, preventing the donor from emitting fluorescence.

In a typical fluorogenic peptide substrate constructed using Boc-4-Abz-OSu, the Abz group serves as the donor fluorophore. A suitable quencher molecule is incorporated elsewhere in the peptide sequence. Common quenchers for the Abz fluorophore include 2,4-dinitrophenyl (Dnp) and N-(2,4-dinitrophenyl)ethylenediamine (EDDnp)[1][2].

Upon cleavage of the peptide bond between the fluorophore and the quencher by a specific protease, the two moieties are separated. This separation disrupts FRET, and the Abz fluorophore, upon excitation, can now emit its characteristic fluorescence, which can be detected and quantified[2][3]. The rate of increase in fluorescence is directly proportional to the rate of enzyme activity.

Synthesis of a Custom Fluorogenic Peptide Substrate: A Step-by-Step Protocol

The synthesis of a fluorogenic peptide substrate is a multi-step process that typically involves solid-phase peptide synthesis (SPPS). The following protocol outlines the key steps for incorporating Boc-4-Abz-OSu to create a custom fluorogenic substrate.

Materials and Reagents

-

Resin-bound peptide with a free N-terminus

-

Boc-4-Abz-OSu

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine (for Fmoc deprotection)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

HPLC-grade water and acetonitrile

-

Quencher-modified amino acid (e.g., Fmoc-Lys(Dnp)-OH)

Step 1: N-terminal Deprotection of the Resin-Bound Peptide

This step assumes the use of Fmoc-based SPPS.

-

Swell the resin-bound peptide in DMF for 30 minutes.

-

Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.

Step 2: Coupling of Boc-4-Abz-OSu

-

Dissolve Boc-4-Abz-OSu (1.5 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the Boc-4-Abz-OSu solution to the deprotected resin-bound peptide.

-

Add DIPEA (3 equivalents) to the reaction mixture to act as a base.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or until a Kaiser test indicates the absence of free primary amines.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove unreacted reagents.

Step 3: Deprotection of the Boc Group from the Abz Moiety

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the Abz moiety[4][5].

-

Wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x).

Step 4: Coupling of the Quencher-Containing Amino Acid

-

Activate the quencher-containing amino acid (e.g., Fmoc-Lys(Dnp)-OH) using a standard coupling reagent such as HBTU or HATU in the presence of DIPEA.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2-4 hours.

-

Wash the resin as described in step 3.3.

Step 5: Cleavage and Deprotection

-

Treat the resin with a cleavage cocktail, typically a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature to cleave the peptide from the resin and remove any remaining side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Step 6: Purification by HPLC

-

Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA[6][7][8].

-

Monitor the elution profile at a wavelength appropriate for the Abz group (around 320 nm) and the peptide backbone (214 nm).

-

Collect the fractions containing the pure peptide and confirm the identity and purity by mass spectrometry.

-

Lyophilize the pure fractions to obtain the final fluorogenic peptide substrate as a white or yellowish powder.

Application in Enzyme Activity Assays and Inhibitor Screening

Fluorogenic substrates synthesized with Boc-4-Abz-OSu are powerful tools for studying the kinetics of proteases and for high-throughput screening (HTS) of potential inhibitors.

General Protocol for a Protease Activity Assay

-

Prepare the Assay Buffer: The optimal buffer composition will depend on the specific protease being studied but typically includes a buffering agent (e.g., Tris or HEPES), salts, and any necessary cofactors (e.g., Ca²⁺ or Zn²⁺ for metalloproteinases).

-

Prepare the Substrate Stock Solution: Dissolve the lyophilized fluorogenic peptide substrate in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

-

Prepare the Enzyme Solution: Dilute the protease to the desired concentration in the assay buffer.

-

Set up the Assay: In a 96-well black microplate, add the assay buffer, substrate solution (at a final concentration typically around the Kₘ value), and any potential inhibitors.

-

Initiate the Reaction: Add the enzyme solution to each well to start the reaction.

-

Monitor Fluorescence: Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the Abz fluorophore (typically Ex: 320 nm, Em: 420 nm)[1].

-

Data Analysis: The initial rate of the reaction (V₀) is determined from the linear portion of the fluorescence versus time plot. For inhibitor studies, the IC₅₀ value can be determined by plotting the reaction rate as a function of inhibitor concentration.

Applications in Drug Discovery

The use of Abz-based fluorogenic substrates is particularly valuable in the early stages of drug discovery for:

-

High-Throughput Screening (HTS): The continuous and sensitive nature of the assay allows for the rapid screening of large compound libraries to identify potential protease inhibitors.

-

Lead Optimization: Once initial hits are identified, these assays can be used to determine the potency and selectivity of analog compounds, guiding the lead optimization process.

-

Mechanism of Action Studies: Kinetic analysis using these substrates can help to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Advantages and Considerations

Advantages of Abz-based Fluorogenic Substrates:

-

High Sensitivity: The "turn-on" fluorescence signal provides a high signal-to-noise ratio, allowing for the detection of low levels of enzyme activity.

-

Continuous Monitoring: The assay allows for real-time monitoring of enzyme kinetics, providing more detailed information than endpoint assays.

-

Versatility: The peptide sequence can be readily modified to create substrates for a wide variety of proteases, including matrix metalloproteinases (MMPs) and caspases[9][10].

-

Relatively Small Fluorophore: The Abz group is smaller than many other common fluorophores, which can minimize its potential to interfere with enzyme-substrate recognition.

Considerations:

-

Inner Filter Effect: At high substrate or product concentrations, the emitted fluorescence can be reabsorbed, leading to a non-linear response. It is important to work within a concentration range where this effect is negligible.

-

Environmental Sensitivity: The fluorescence of the Abz group can be sensitive to the local environment (e.g., solvent polarity). This can be both an advantage for studying peptide-membrane interactions and a potential source of artifacts if not properly controlled.

-

Quencher Choice: The efficiency of quenching depends on the choice of the quencher and its position relative to the fluorophore. The Dnp group is an effective quencher for Abz[11].

Conclusion

Boc-4-Abz-OSu is a cornerstone reagent for the synthesis of internally quenched fluorogenic peptide substrates. Its unique chemical structure allows for the straightforward incorporation of the fluorescent Abz group into custom-designed peptide sequences. The resulting substrates are invaluable tools for the sensitive and continuous measurement of protease activity, with wide-ranging applications in fundamental research and drug discovery. The methodologies outlined in this guide provide a robust framework for the successful synthesis and application of these powerful biochemical probes.

References

-

Fields, G. B. (Ed.). (2007). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. In Methods in Molecular Biology, vol 386. Humana Press. [Link]

-

ResearchGate. Schematic representation of the FRET peptide mechanism with Abz/EDDnp donor/acceptor pair. Fluorescence is released upon cleavage. [Link]

-

Walsh, S. M., & O'Brien, P. J. (2016). Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells. PLOS ONE, 11(5), e0155392. [Link]

-

ResearchGate. Intramolecular quenching of the Abz fluorophore by the Dnp-lysine.... [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. [Link]

-

Aapptec. Peptide Purification. [Link]

-

Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

Gorrão, S. S., Hemerly, J. P., Lima, A. R., Melo, R. L., Szeltner, Z., Polgár, L., Juliano, M. A., & Juliano, L. (2007). Fluorescence resonance energy transfer (FRET) peptides and cycloretro-inverso peptides derived from bradykinin as substrates and inhibitors of prolyl oligopeptidase. Peptides, 28(11), 2165–2175. [Link]

-

Julien, O., & Wells, J. A. (2017). Caspases and their substrates. Cell Death and Differentiation, 24(8), 1380–1389. [Link]

-

Klykov, O., & Weller, M. G. (2015). Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(15), 6209–6214. [Link]

-

Diekmann, O., & Tschesche, H. (1994). Degradation of kinins, angiotensins and substance P by polymorphonuclear matrix metalloproteinases MMP 8 and MMP 9. Brazilian Journal of Medical and Biological Research, 27(8), 1865–1876. [Link]

-

Wood, A. (2016, December 30). HPLC Purification of Peptides. protocols.io. [Link]

-

Agard, N. J., Mahrus, S., & Wells, J. A. (2016). Quantitative MS-based enzymology of caspases reveals distinct protein substrate specificities, hierarchies, and cellular roles. eScholarship, University of California. [Link]

-

Aapptec. Peptide Purification. [Link]

-

Eckhard, U., Schönauer, E., Nüss, D., Petrera, M., & Overall, C. M. (2016). Basis for substrate recognition and distinction by matrix metalloproteinases. Proceedings of the National Academy of Sciences of the United States of America, 113(14), E1941–E1950. [Link]

-

Juliano, L., & Juliano, M. A. (2009). The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes. Anais da Academia Brasileira de Ciências, 81(3), 393–405. [Link]

Sources

- 1. hplc.eu [hplc.eu]

- 2. scielo.br [scielo.br]

- 3. bachem.com [bachem.com]

- 4. chempep.com [chempep.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. Degradation of kinins, angiotensins and substance P by polymorphonuclear matrix metalloproteinases MMP 8 and MMP 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Optimization of Boc-4-Abz-OSu in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Strategic Fit

Boc-4-Abz-OSu (N-tert-Butyloxycarbonyl-4-aminobenzoic acid N-hydroxysuccinimide ester) is a specialized building block used to introduce the 4-aminobenzoic acid (PABA) moiety into peptide backbones. Unlike flexible aliphatic amino acids (Gly, Ala), the PABA unit introduces a rigid phenylene spacer, often utilized to:

-

Constrain Peptide Conformation: Inducing turns or locking secondary structures.

-

Create FRET Scaffolds: Acting as a non-fluorescent rigid linker between chromophores.

-

Design Peptidomimetics: Modulating pharmacokinetic properties by reducing proteolytic susceptibility.

Critical Chemical Context (The "Trap")

While the incorporation of Boc-4-Abz-OSu onto the resin is chemically straightforward (due to the pre-activated OSu ester), the subsequent step—chain elongation from the PABA amine —is a known bottleneck. The amino group of 4-aminobenzoic acid is an aniline derivative . It is significantly less nucleophilic than standard aliphatic amines due to electron delocalization into the aromatic ring.

This guide provides a dual-phase protocol:

-

Phase A: Efficient coupling of the linker to the peptide chain.

-

Phase B: High-intensity activation strategies to overcome the "aniline barrier" for the next amino acid.

Chemical Compatibility & Orthogonality

Before proceeding, verify the compatibility of this reagent with your synthesis strategy:

| Feature | Boc-SPPS (Merrifield/PAM) | Fmoc-SPPS (Wang/Rink) |

| Compatibility | Native / Ideal | Terminal Only (mostly) |

| Deprotection | TFA removes Boc (Standard Cycle). | TFA removes Boc AND cleaves peptide from resin. |

| Role | Can be used as an internal linker. | Used as N-terminal cap or requires specialized non-acid labile resins. |

Warning for Fmoc Users: If you use Boc-4-Abz-OSu in standard Fmoc chemistry, you cannot deprotect the Boc group without cleaving the peptide from the resin (unless using highly specialized hydrazine-labile linkers). For internal linkers in Fmoc-SPPS, use Fmoc-4-Abz-OH .

Storage & Handling

-

Moisture Sensitivity: The N-hydroxysuccinimide (OSu) ester is hydrolytically unstable. Store at -20°C in a desiccator.

-

Solubility: The aromatic ring reduces solubility in pure DCM. Use NMP (N-methyl-2-pyrrolidone) or DMF for coupling reactions.

Detailed Protocols

Phase A: Coupling Boc-4-Abz-OSu to the Resin

Objective: Attach the linker to the free amine of the resin-bound peptide.

Reagents:

-

Boc-4-Abz-OSu (3.0 equivalents relative to resin loading)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

-

Solvent: Anhydrous NMP (Preferred) or DMF.

Step-by-Step:

-

Resin Preparation: Swell the resin (with free amine) in DCM for 15 min, then wash 3x with NMP.

-

Dissolution: Dissolve Boc-4-Abz-OSu in minimal NMP.

-

Note: Do not add coupling reagents (HATU/DIC). The OSu ester is already activated. Adding uronium salts can lead to side reactions (guanidinylation).

-

-

Reaction: Add the dissolved linker to the resin. Immediately add DIPEA.

-

Incubation: Agitate at Room Temperature (RT) for 2–4 hours .

-

Why longer? Although OSu esters are fast, the rigidity of the PABA unit can slow down diffusion into the resin matrix.

-

-

Washing: Drain and wash with NMP (3x) and DCM (3x).

-

Validation: Perform a Kaiser Test .

-

Result: Should be negative (colorless beads). If blue, re-couple using 1.5 eq of reagent overnight.

-

Phase B: Chain Elongation (The "Aniline Barrier")

Objective: Couple the NEXT amino acid to the deactivated aniline amine.

The Challenge: The deprotected 4-amino group is an aniline (

Recommended Activation: HATU / HOAt or Symmetric Anhydrides .

Step-by-Step:

-

Deprotection (Boc Removal):

-

Treat resin with 50% TFA in DCM (2 x 1 min, then 1 x 30 min).

-

Crucial Wash: Wash extensively with DCM (5x) followed by 10% DIPEA in DCM (Neutralization is critical; anilines hold protons tightly).

-

-

Activation (The "Turbo" Mix):

-

Amino Acid: 5.0 equivalents (Fmoc-AA-OH or Boc-AA-OH).

-

Coupling Reagent: HATU (4.9 equivalents).

-

Additive: HOAt (5.0 equivalents) - HOAt is superior to HOBt for steric/electronic difficult couplings.

-

Base: DIPEA (10.0 equivalents) or TMP (2,4,6-Trimethylpyridine).

-

-

Coupling Reaction:

-

Dissolve AA, HATU, and HOAt in NMP. Add Base.[1]

-

Add to resin immediately.

-

Conditions: Double couple.

-

Round 1: 2 hours at RT.

-

Round 2: Fresh reagents, overnight at RT OR Microwave assistance (75°C for 10 mins, if Cys/His are absent).

-

-

-

Monitoring:

-

Kaiser Test is unreliable for anilines (often gives false negatives due to low nucleophilicity reacting with ninhydrin).

-

Chloranil Test: Use the Chloranil test (specifically designed for secondary/aromatic amines). A positive result (blue/green spots) indicates free aniline.

-

Micro-cleavage: The only definitive check is to cleave a small sample and analyze by HPLC/MS.

-

Visualized Workflow (Graphviz)

The following diagram illustrates the critical decision pathways and the specific chemistry required for the "Aniline Barrier."

Figure 1: Logic flow for incorporating Boc-4-Abz-OSu. Note the transition from standard coupling (Phase A) to high-efficiency protocols (Phase B) due to the aniline intermediate.

Troubleshooting Table

| Issue | Observation | Root Cause | Corrective Action |

| Low Loading of Linker | Kaiser test remains positive after Phase A. | Hydrolysis of OSu ester prior to coupling. | Use fresh reagent from desiccator. Increase conc. to 5 eq. |

| Failure to Elongate | MS shows truncation at PABA linker (Mass = Peptide + 119 Da). | Aniline nucleophile failed to react with next AA. | Switch to Acid Fluorides or Symmetric Anhydrides. Use Microwave heating (75°C). |

| Side Reactions | Mass +99 Da (Guanidinylation). | Used HATU/HBTU during Phase A (OSu coupling). | Do NOT use uronium salts with OSu esters. Only use DIPEA. |

| Incomplete Deprotection | Complex HPLC mixture. | TFA failed to penetrate rigid aromatic aggregation. | Extend TFA treatment.[2] Use "Magic Mixture" (DCM/TFA/DMS/Anisole). |

References

-

Merrifield, R. B. (1963).[3] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Chamberlain, B. et al. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Detailed discussion on orthogonality of Boc/Fmoc and aniline protection). Link

-

Sigma-Aldrich. (2023). Overcoming Aggregation and Difficult Couplings in SPPS. Technical Guides. Link

Disclaimer: This protocol assumes standard laboratory safety practices. Trifluoroacetic acid (TFA) and NMP are hazardous. Always work within a fume hood.

Sources

Application Note: Development of Fluorogenic Protease Assays Using Boc-4-Abz-OSu

Executive Summary

This guide details the application of Boc-4-Abz-OSu (

This protocol focuses on constructing a FRET (Förster Resonance Energy Transfer) biosensor for protease activity.[1][2] By pairing the 4-Abz donor with a non-fluorescent quencher (e.g., 3-Nitrotyrosine) within a specific peptide sequence, researchers can quantify proteolytic activity with high sensitivity.

Key Technical Specifications

| Parameter | Specification |

| Reagent | Boc-4-Abz-OSu (CAS: 120465-50-1) |

| Fluorophore Generated | 4-Aminobenzoyl (4-Abz) |

| Excitation / Emission | |

| Primary Application | FRET-based Protease Kinetic Profiling ( |

| Recommended Quencher | 3-Nitrotyrosine [Tyr(3-NO |

Mechanism of Action

The assay relies on the disruption of intramolecular FRET. In the intact peptide, the fluorescence of the N-terminal 4-Abz group is quenched by a downstream acceptor (typically 3-Nitrotyrosine) due to spectral overlap and proximity (

Upon enzymatic cleavage of the scissile bond, the fluorophore and quencher diffuse apart, restoring the intrinsic fluorescence of the 4-Abz group.

Pathway Diagram: FRET Protease Assay

Caption: The 4-Abz donor is quenched in the intact peptide. Proteolytic cleavage separates the donor from the acceptor, resulting in a measurable increase in fluorescence at 420 nm.

Substrate Design & Synthesis Protocol

The synthesis utilizes Solid Phase Peptide Synthesis (SPPS). The Boc-4-Abz-OSu reagent is coupled to the N-terminus of the resin-bound peptide.

Critical Design Considerations

-

Sequence Specificity: The peptide sequence between the donor and quencher must match the specificity of the target protease (e.g., MMPs, Caspases).

-

Quencher Selection: 3-Nitrotyrosine is recommended as it can be incorporated directly as an amino acid (Fmoc-Tyr(3-NO

)-OH) during synthesis, avoiding post-synthetic labeling steps required by other quenchers like Dnp. -

Deprotection: The "Boc" group on the reagent serves to protect the aniline amine during coupling. It must be removed (usually via TFA cleavage) to generate the free 4-aminobenzoyl fluorophore, which possesses the desired spectral properties.

Step-by-Step Synthesis Protocol

Phase A: Peptide Assembly

-

Synthesize the target peptide sequence on Rink Amide or Wang resin using standard Fmoc SPPS protocols.

-

Insert Quencher: Incorporate Fmoc-Tyr(3-NO

)-OH at the P1' or P2' position (C-terminal side of cleavage site). -

Final Deprotection: Remove the final N-terminal Fmoc group with 20% Piperidine in DMF. Wash resin

with DMF.

Phase B: Fluorophore Coupling (The Boc-4-Abz-OSu Step)

Reagents:

-

Boc-4-Abz-OSu (3-5 equivalents relative to resin loading).

-

DIEA (Diisopropylethylamine) (6 equivalents).

-

DMF (Anhydrous).

Procedure:

-

Dissolve Boc-4-Abz-OSu in minimal anhydrous DMF.

-

Add the solution to the N-terminal deprotected resin.

-

Add DIEA.

-

Shake at room temperature for 2–4 hours .

-

Note: The OSu ester is highly reactive; no additional coupling reagents (HBTU/HATU) are needed.

-

-

Wash resin:

DMF,

Phase C: Cleavage & Global Deprotection

-

Treat resin with Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H

O . -

Incubate for 2–3 hours.

-

Mechanism:[3] This step cleaves the peptide from the resin AND removes the Boc group from the 4-Abz moiety, liberating the fluorescent primary amine.

-

-

Precipitate crude peptide in cold diethyl ether.

-

Purification: Purify via RP-HPLC (C18 column) using a Water/Acetonitrile gradient (+0.1% TFA).

-

Validation: Verify mass via ESI-MS. The mass should correspond to: Peptide Mass + 119.12 Da (Mass of 4-aminobenzoyl group).

Enzymatic Assay Protocol

Once the substrate is purified, use the following protocol to determine enzyme kinetics.

Materials

-

Assay Buffer: 50 mM Tris-HCl or HEPES (pH 7.4), 10 mM CaCl

(if metalloprotease), 0.05% Brij-35 (to prevent sticking). -

Substrate: Stock solution (10 mM in DMSO).

-

Enzyme: Target Protease.

-

Black 96-well or 384-well plates (Essential for fluorescence).

Workflow Diagram

Caption: Standard workflow for kinetic characterization using the synthesized FRET substrate.

Experimental Steps

-

Optimization: Determine the linear range of the enzyme concentration. A signal-to-noise ratio > 5 is required.

-

Plate Setup:

-

Add 90 µL of Enzyme Master Mix to wells.

-

Include "No Enzyme" controls (Buffer + Substrate) to account for spontaneous hydrolysis.

-

Include "No Substrate" controls (Buffer + Enzyme) for background fluorescence.

-

-

Initiation: Add 10 µL of Substrate (varying concentrations, e.g., 1 µM to 50 µM final) to start the reaction.

-

Measurement: Immediately place in a fluorescence microplate reader.

-

Mode: Kinetic.

-

Excitation: 320 nm (Bandwidth 10 nm).

-

Emission: 420 nm (Bandwidth 10 nm).

-

Duration: Read every 30–60 seconds for 30–60 minutes at 37°C.

-

Data Analysis & Validation

To ensure Trustworthiness and Scientific Integrity , data must be processed to yield physical constants.

Calculating Initial Velocity ( )

-

Plot RFU (Relative Fluorescence Units) vs. Time (min) for each substrate concentration.

-

Select the linear portion of the curve (typically the first 5–10 minutes).

-

Calculate the slope (

).

Standard Curve Conversion

RFU is arbitrary. To calculate

-

Completely hydrolyze a known concentration of substrate using an excess of enzyme (or synthesize the cleavage product 4-Abz-Fragment as a standard).

-

Generate a standard curve: RFU vs. [Product].

-

Convert

(RFU/min) to

Michaelis-Menten Fitting

Fit the data to the equation:

| Metric | Definition | Significance |

| Michaelis Constant | Indicates substrate affinity. Lower = Higher affinity. | |

| Maximum Velocity | System capacity at saturation. | |

| Turnover Number |

Troubleshooting & Controls

-

Inner Filter Effect: At high substrate concentrations (>50 µM), the quencher (Nitrotyrosine) may absorb the excitation light (320 nm) or the emitted light, causing a false plateau in

.-

Correction: Keep substrate concentration near

.

-

-

Spontaneous Hydrolysis: The OSu reagent itself is unstable in water. Ensure the substrate is purified and the free reagent is removed. If the substrate shows high background, repurify via HPLC.

-

Solubility: Boc-4-Abz-OSu is hydrophobic. Dissolve in DMF or DMSO before adding to the aqueous reaction (keep final DMSO < 5%).

References

-

National Institutes of Health (NIH). (2013). Fluorogenic Tagging of Peptide and Protein 3-Nitrotyrosine with 4-(Aminomethyl)-benzenesulfonic Acid. Retrieved from [Link]

-

JoVE. (2022). Quantitative FRET: Analysis For SENP1 Protease Kinetics Determination. Retrieved from [Link][4]

Sources

Application Notes & Protocols: A Senior Application Scientist's Guide to Creating FRET Probes Using Boc-4-Abz-OSu

Abstract

This comprehensive guide provides a detailed framework for the rational design, synthesis, and characterization of Förster Resonance Energy Transfer (FRET) probes utilizing the versatile fluorophore building block, N-Boc-4-aminobenzoic acid N-succinimidyl ester (Boc-4-Abz-OSu). We delve into the fundamental principles of FRET, the chemical logic behind the use of Boc-4-Abz-OSu, and provide validated, step-by-step protocols for creating internally quenched peptide substrates for protease activity assays. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust, quantitative tools for studying enzymatic activity and molecular interactions.

The Principle of the Spectroscopic Ruler: FRET and Its Application in Enzyme Assays

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor fluorophore and an acceptor molecule (often a quencher).[1] When in close proximity (typically 10-100 Å), a donor fluorophore excited by a light source can transfer its energy to the acceptor without the emission of a photon.[1][2] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, varying inversely with the sixth power of that distance, a relationship that has led to FRET being termed a "spectroscopic ruler".[2][3]

For a FRET event to occur, two primary conditions must be met:

-

The donor and acceptor molecules must be in close proximity.[1]

-

The emission spectrum of the donor must significantly overlap with the absorption spectrum of the acceptor.[1][2][4]

In the context of enzyme assays, particularly for proteases, this principle is elegantly exploited by designing a peptide substrate that contains a FRET pair.[3] A fluorophore (the donor) is placed on one side of the enzyme's specific cleavage sequence, and a quencher (the acceptor) is placed on the other.[4]

In the intact peptide, the donor and quencher are held in close proximity, leading to efficient FRET and suppression of the donor's fluorescence.[3] Upon enzymatic cleavage of the peptide bond, the donor and quencher diffuse apart, disrupting FRET and leading to a quantifiable increase in donor fluorescence.[5] This "turn-on" signal provides a continuous, real-time measure of enzyme activity.[3][4]

Caption: Functional components of the Boc-4-Abz-OSu reagent.

Designing Your FRET Probe: A Worked Example with a Caspase-3 Substrate

To illustrate the design process, we will create a FRET probe for Caspase-3, a key executioner enzyme in apoptosis.

Step 1: Selecting the Peptide Sequence

Caspase-3 has a well-characterized cleavage preference for the sequence Asp-Glu-Val-Asp (DEVD). [6][7]Our peptide substrate will incorporate this sequence.

Step 2: Choosing the FRET Pair

The donor is 4-Abz. We need a quencher whose absorption spectrum overlaps with the emission of 4-Abz.

| Fluorophore | Excitation (λ_ex) | Emission (λ_em) | Recommended Quenchers |

| 4-Abz (or Abz) | ~320 nm | ~420 nm | Dnp, EDDnp, 3-Nitro-tyrosine |

Table 1: Spectral Properties of 4-Abz and Compatible Quenchers. [2][8][9] The 2,4-dinitrophenyl (Dnp) group is an excellent non-fluorescent quencher for Abz. [2][8]Its broad absorption in the 350-450 nm range overlaps well with the 420 nm emission of Abz.

Step 3: Strategic Placement of Donor and Quencher

We will synthesize a peptide with the following structure: Ac-DEVD-K(Dnp)-Abz-NH₂ .

-

N-terminus (Ac-): The N-terminus is acetylated to prevent it from being charged, which can sometimes influence enzyme recognition.

-

Cleavage Site (-DEVD-): The specific recognition sequence for Caspase-3.

-

Quencher Position (-K(Dnp)-): We introduce a Lysine (K) residue after the cleavage site. The side-chain amino group of this lysine will be coupled to the Dnp quencher.

-

Fluorophore Position (-Abz-NH₂): The 4-Abz fluorophore will be coupled to the C-terminal amide. This strategy places the donor and quencher on opposite sides of the cleavage site.

This design ensures that before cleavage, the Abz and Dnp are held in proximity for efficient quenching. After Caspase-3 cleaves between the two Asp (D) residues, the fragment containing Abz will be separated from the fragment containing Dnp, restoring fluorescence.

Experimental Protocols

These protocols outline the synthesis of the example Caspase-3 substrate, Ac-DEVD-K(Dnp)-Abz-NH₂ , using a combination of solid-phase peptide synthesis (SPPS) and solution-phase labeling.

Protocol 4.1: Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes familiarity with standard Fmoc-based SPPS techniques. The peptide Ac-DEVD-K(Fmoc) will be synthesized on a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

-

Resin Preparation: Start with Rink Amide resin. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash thoroughly with DMF.

-

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially (Fmoc-Lys(Fmoc)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Asp(OtBu)-OH) using a standard coupling reagent like HBTU/DIPEA in DMF. Allow each coupling reaction to proceed for 2 hours.

-

N-terminal Acetylation: After coupling the final Asp residue and removing its Fmoc group, acetylate the N-terminus by reacting the resin with a solution of acetic anhydride and DIPEA in DMF (1:1:8 v/v/v) for 30 minutes.

-

Final Fmoc Deprotection: Remove the Fmoc group from the Lysine side chain using 20% piperidine in DMF as described in step 2.

-

Resin Washing and Drying: Wash the resin extensively with DMF, followed by dichloromethane (DCM), and dry the resin under high vacuum. At this stage, you have the peptide Ac-DEVD-K-Resin with all side chains protected except for the lysine amino group.

Protocol 4.2: On-Resin Quencher Labeling

-

Prepare Dnp Solution: Dissolve a 3-fold molar excess of 2,4-Dinitrofluorobenzene (DNFB) and a 4-fold molar excess of DIPEA in DMF.

-

Coupling Reaction: Add the DNFB/DIPEA solution to the dried resin from Protocol 4.1. Allow the reaction to proceed for 4 hours at room temperature with gentle agitation.

-

Washing: Wash the resin thoroughly with DMF, then DCM, and dry under vacuum. You now have the fully protected, quencher-labeled peptide on resin: Ac-D(OtBu)-E(OtBu)-V-D(OtBu)-K(Dnp)-Resin.

Protocol 4.3: Peptide Cleavage and Deprotection

-

Prepare Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). CAUTION: Work in a fume hood and wear appropriate PPE. TFA is highly corrosive.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and stir for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups (OtBu). [10]3. Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide. 4. Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with cold ether twice, and dry the crude peptide pellet under vacuum.

Protocol 4.4: Labeling with Boc-4-Abz-OSu

-

Dissolve Peptide: Dissolve the crude, dried peptide Ac-DEVD-K(Dnp)-NH₂ in a suitable buffer, such as 0.1 M sodium bicarbonate, pH 8.3. [11]The concentration should be around 1-5 mg/mL. [12]2. Dissolve Boc-4-Abz-OSu: Just before use, dissolve a 1.5-fold molar excess of Boc-4-Abz-OSu in a minimal amount of amine-free DMF or DMSO. [11]3. Labeling Reaction: Add the Boc-4-Abz-OSu solution to the stirring peptide solution. Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C. [11]4. Boc Deprotection: This step is crucial. After the labeling reaction, the product is Boc-Abz-Ac-DEVD-K(Dnp)-NH₂. To generate the final fluorophore, the Boc group must be removed. Acidify the reaction mixture carefully with TFA to a final concentration of 50% (v/v). Let it stand for 30 minutes at room temperature. [13]5. Lyophilization: Remove the TFA under a stream of nitrogen and lyophilize the sample to obtain the crude, fully deprotected FRET probe.

Purification and Characterization: Ensuring a Self-Validating System

For a FRET probe to be a trustworthy and reliable tool, it must be pure. Unlabeled peptide, free fluorophore, or improperly labeled species will confound experimental results.

Protocol 5.1: HPLC Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying fluorescently labeled peptides. [14]

-

System Setup: Use a C18 preparative or semi-preparative column. The mobile phases are typically:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile [14]2. Sample Preparation: Dissolve the lyophilized crude product from Protocol 4.4 in a minimal amount of Solvent A.

-

-

Purification Gradient: Elute the peptide using a linear gradient, for example, from 5% to 65% Solvent B over 40 minutes. The exact gradient should be optimized on an analytical scale first. [14]4. Fraction Collection: Monitor the elution profile at two wavelengths: one for the peptide bond (~220 nm) and one for the Dnp quencher (~360 nm). Collect fractions corresponding to the major peak that absorbs at both wavelengths.

-

Analysis and Pooling: Analyze the collected fractions by analytical RP-HPLC and/or mass spectrometry. Pool the fractions containing the pure desired product.

-

Lyophilization: Lyophilize the pooled, pure fractions to obtain the final FRET probe as a fluffy powder. [14]

Protocol 5.2: Characterization

-

Mass Spectrometry (MS): Confirm the identity of the final product by obtaining its mass spectrum (e.g., via ESI-MS). The observed mass should match the calculated molecular weight of Ac-DEVD-K(Dnp)-Abz-NH₂ .

-

Fluorescence Spectroscopy: This is the ultimate functional validation.

-

Dissolve the purified peptide in an appropriate assay buffer.

-

Measure the fluorescence emission spectrum (e.g., scan from 380 nm to 550 nm) using an excitation wavelength of 320 nm. This is the baseline (quenched) signal.

-

Add a small amount of purified, active Caspase-3 enzyme to the cuvette and monitor the increase in fluorescence intensity at 420 nm over time.

-

After the reaction has gone to completion, record the final emission spectrum. A successful FRET probe will show a significant (10 to 50-fold) increase in fluorescence intensity at 420 nm upon cleavage.

-

Sources

- 1. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. bachem.com [bachem.com]

- 3. biosynth.com [biosynth.com]

- 4. Quenched Fluorescent Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 5. The fluorescence laboratory. - Calculate Resonance Energy Transfer (FRET) Efficiencies [fluortools.com]

- 6. Peptide substrate for caspase-3 with 2-aminoacridone as reporting group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jpt.com [jpt.com]

- 9. Fluorescence and Quencher FRET Peptides [biosyn.com]

- 10. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lumiprobe.com [lumiprobe.com]

- 12. hplc.eu [hplc.eu]

- 13. reddit.com [reddit.com]

- 14. peptide.com [peptide.com]

Boc-4-Abz-OSu coupling efficiency in peptide synthesis

Application Note: High-Efficiency Coupling of Boc-4-Abz-OSu in Solid-Phase Peptide Synthesis (SPPS)

Introduction

The incorporation of 4-aminobenzoic acid (4-Abz) into peptide backbones is a critical strategy for creating rigid linkers, FRET probes, and conformationally constrained pharmacophores. However, the use of Boc-4-Abz-OSu presents a unique set of kinetic and solubility challenges compared to standard aliphatic amino acids.

While the N-hydroxysuccinimide (OSu) ester provides a stable, pre-activated species that eliminates the need for in situ activation reagents (e.g., HATU/DIC), its reactivity is inherently lower than that of uronium or phosphonium salts. Furthermore, the aromatic ring of the Abz moiety introduces steric rigidity and hydrophobicity, often leading to slow diffusion rates within the resin matrix.

This guide provides a self-validating protocol to maximize coupling efficiency, minimize reagent hydrolysis, and ensure high-fidelity sequence assembly.

Chemical Basis & Mechanistic Insight

The Reactivity Paradox

The coupling of Boc-4-Abz-OSu relies on the aminolysis of the activated ester by the resin-bound amine.

-

Electronic Factor: The leaving group (N-hydroxysuccinimide) is weakly acidic (pKa ~6), making the carbonyl carbon electrophilic enough for attack by primary amines but stable enough to resist rapid hydrolysis in atmospheric moisture.

-

Steric Factor: Unlike flexible glycine or alanine, the 4-Abz phenyl ring is planar and rigid. This increases the entropic penalty of the coupling reaction, particularly on high-loading resins where "site isolation" occurs.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the resin-bound amine (

Figure 1: Mechanism of OSu-ester aminolysis. The reaction is driven by the release of the stable HOSu leaving group.

Experimental Protocol

Pre-requisites:

-

Resin: Rink Amide or Wang resin (0.3–0.6 mmol/g loading recommended to reduce steric crowding).

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) for difficult sequences.

-

Base: DIEA (N,N-Diisopropylethylamine).

Step-by-Step Coupling Procedure

| Step | Action | Critical Parameter / Rationale |

| 1. Swelling | Swell resin in DCM (20 min), then wash 3x with DMF.[1] | Ensures resin beads are fully solvated for maximum pore accessibility. |

| 2. Deprotection | Remove Fmoc/Boc from previous AA (standard protocol). | Validation: Perform Kaiser test to confirm free amines (Blue = Positive).[2] |

| 3. Neutralization | Wash resin with 5% DIEA in DMF (2 min), then wash 3x with DMF. | Crucial: OSu esters react with free amines, not ammonium salts. Most deprotection cycles leave the amine as a salt. |

| 4. Solubilization | Dissolve 3.0 eq Boc-4-Abz-OSu in minimal DMF (approx 0.2 M). | High concentration drives kinetics (Rate = k[Ester][Amine]). |

| 5. Coupling | Add solution to resin.[3][4] Add 1.0 eq DIEA relative to the Ester. | A small amount of base catalyzes the reaction but avoid large excess to prevent racemization (less relevant for Abz) or hydrolysis. |

| 6. Incubation | Shake at room temperature for 2–4 hours . | OSu esters are slower than HATU. Do not shorten this step. |

| 7. Washing | Drain and wash: 3x DMF, 3x DCM, 3x DMF. | Removes unreacted ester and HOSu byproduct. |

| 8. Monitoring | Perform Kaiser Test (Ninhydrin). | Target: Colorless/Yellow beads. If blue/purple, proceed to recoupling. |

Recoupling Strategy (If Kaiser Test is Positive)

If the first coupling fails (common on high-loading resins):

-

Do not deprotect.

-

Dissolve fresh Boc-4-Abz-OSu (1.5 eq) in NMP (better solvation than DMF).

-

Add HOAt (1.5 eq) . HOAt converts the OSu ester into an OAt ester in situ, which is significantly more reactive.

-

Couple for 2 hours.

Workflow Visualization

Figure 2: Decision tree for Boc-4-Abz-OSu coupling. Note the critical branch point at the Kaiser Test.

Critical "Next-Step" Warning

The Hidden Trap: Successfully coupling Boc-4-Abz-OSu is only half the battle. The resulting product is an aromatic amine (aniline derivative) after Boc removal.

-

Problem: The 4-Abz amine is electron-deficient and sterically shielded by the benzene ring. It is a poor nucleophile .

-

Consequence: Coupling the next amino acid to the 4-Abz residue is notoriously difficult.

-

Solution: For the next cycle (coupling AA to 4-Abz-Resin):

-

Use HATU or PyAOP (stronger activators) instead of HBTU/DIC.

-

Use double coupling (2 x 1 hour).

-

Consider microwave-assisted coupling (50°C, 10 min) to overcome the activation energy barrier.

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Coupling Yield (<80%) | Resin aggregation or steric hindrance. | Switch solvent to NMP; add 1% Triton X-100; use HOAt additive. |

| Ester Precipitation | Boc-4-Abz-OSu is hydrophobic; concentration too high. | Dilute solution; ensure DMF is anhydrous; warm to 30°C. |

| Slow Reaction Kinetics | Protonated resin amines. | Ensure a distinct 5% DIEA wash before adding the ester solution. |

| Hydrolysis (Free Acid) | Wet solvent or old reagent. | Use fresh anhydrous DMF. Store OSu ester in desiccator at -20°C. |

References

-

Bodanszky, M., & Du Vigneaud, V. (1959). A Method of Synthesis of Long Peptide Chains Using a Synthesis of Oxytocin as an Example. Journal of the American Chemical Society. Link

- Foundational text on the use of active esters in peptide synthesis.

- Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. Standard reference for SPPS protocols and troubleshooting difficult couplings.

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

- Comprehensive review of coupling reagents, comparing OSu esters to H

-

Thermo Scientific. (2020). Crosslinking Technical Handbook: NHS Ester Reactions. Link

- Detailed mechanism and pH dependence of NHS/OSu ester reactions.

-

Bachem. (2023).[5] Solid Phase Peptide Synthesis (SPPS) Explained. Link

- Modern industrial standards for monitoring and coupling efficiency.

Sources

Application Notes & Protocols: Incorporating Boc-4-Abz-OSu into a Peptide Sequence

Introduction: The Utility of 4-Aminobenzoyl (Abz) Moieties in Peptide Chemistry

In the fields of drug discovery and proteomics, fluorescently labeled peptides are indispensable tools for studying enzyme kinetics, cellular uptake, and molecular interactions.[1][2] The 4-aminobenzoyl (Abz) group is a valuable fluorescent moiety, often utilized as a donor in Fluorescence Resonance Energy Transfer (FRET) pairs with quenchers like Dabcyl or EDANS. Its incorporation into a peptide sequence allows for the development of sensitive, continuous assays for proteolytic activity.

This guide provides a detailed technical overview and validated protocols for incorporating the Abz fluorophore into a peptide sequence using Boc-4-Abz-OSu , the N-hydroxysuccinimide (NHS) ester of Boc-protected 4-aminobenzoic acid. The OSu group activates the carboxyl moiety for efficient reaction with primary amines, forming a stable amide bond.[3][4]

These application notes are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemistry, strategic considerations for experimental design, and step-by-step protocols for both on-resin and solution-phase labeling.

Reagent Overview and Properties

Boc-4-Abz-OSu is derived from its carboxylic acid precursor, Boc-4-Abz-OH. The key features are the acid-labile Boc protecting group on the aromatic amine and the amine-reactive OSu ester.

| Property | Value | Source |

| Precursor | Boc-4-Abz-OH | [5][6] |

| CAS Number (Precursor) | 66493-39-8 | [7] |

| Molecular Weight (Precursor) | 237.25 g/mol | [7] |

| Molecular Formula (Precursor) | C₁₂H₁₅NO₄ | |

| Appearance (Precursor) | Light brown / Beige powder | [5][8] |

| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [9][10] |

| Target Functional Group | Primary Amines (e.g., N-terminus, Lysine side chain) | [4][11] |

The Chemistry of Amine Acylation

The core of the labeling strategy is the reaction between the NHS ester of Boc-4-Abz-OSu and a primary amine on the peptide. This reaction, known as aminolysis, proceeds via a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The deprotonated primary amine (R-NH₂) on the peptide acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Leaving Group Departure: The N-hydroxysuccinimide anion, a good leaving group, is eliminated.

-

Amide Bond Formation: A stable, covalent amide bond is formed between the Abz moiety and the peptide, releasing N-hydroxysuccinimide (NHS) as a byproduct.[3]

This reaction is highly efficient and selective for primary amines under specific pH conditions.[10][11]

Figure 1: Mechanism of NHS ester reaction with a primary amine.

Strategic Planning: Key Decision Points

Successful incorporation requires careful consideration of when and where to attach the label. The two primary strategies are on-resin labeling during Solid-Phase Peptide Synthesis (SPPS) and solution-phase labeling of a purified peptide.

On-Resin vs. Solution-Phase Labeling

| Strategy | Advantages | Disadvantages | Best For... |

| On-Resin Labeling | - High reaction efficiency using excess reagents.- Simplified purification (excess reagents washed away).- Site-specific N-terminal labeling is straightforward. | - Label must be stable to final cleavage conditions.- Steric hindrance can sometimes be an issue.[12]- Difficult to monitor reaction progress directly. | N-terminal labeling or specific side-chain labeling using orthogonal protecting groups. |

| Solution-Phase Labeling | - Full characterization of peptide before labeling.- Label does not need to withstand cleavage conditions.- More control over reaction stoichiometry. | - Requires additional HPLC purification step.- Potential for multiple labeling sites (N-terminus and Lys).- Risk of peptide aggregation or poor solubility. | Labeling with cleavage-sensitive dyes or when on-resin methods fail. |

Compatibility with SPPS Chemistry

The "Boc" group on Boc-4-Abz-OSu is a tert-butyloxycarbonyl protecting group, which is highly sensitive to strong acids like trifluoroacetic acid (TFA).

-

Fmoc/tBu Chemistry: This is the recommended approach. The peptide is synthesized, and the label is attached to the free N-terminus at the very end. The final cleavage cocktail (e.g., 95% TFA) will simultaneously cleave the peptide from the resin, remove the side-chain protecting groups (like tBu), AND remove the Boc group from the Abz moiety, yielding the desired 4-aminobenzoyl-labeled peptide.

-

Boc/Bzl Chemistry: This method is incompatible . The repeated TFA deprotection steps used throughout Boc SPPS would prematurely remove the Boc group from the label, leading to undesired side reactions.[13]

Protocol 1: On-Resin N-Terminal Labeling (Fmoc SPPS)

This protocol describes the incorporation of the Abz group at the N-terminus of a peptide sequence immediately following Fmoc-based solid-phase synthesis.

Figure 2: Workflow for on-resin N-terminal labeling of a peptide.

Materials and Reagents

-

N-terminal Fmoc-protected peptidyl-resin (e.g., on Wang or Rink Amide resin).

-

Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF).

-

Solvents: HPLC-grade DMF, Dichloromethane (DCM), Methanol (MeOH).

-

Labeling Reagent: Boc-4-Abz-OSu.

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

-

Precipitation: Cold Diethyl Ether.

-

Kaiser Test Kit.

Step-by-Step Methodology

-

Final Fmoc Deprotection: a. Swell the peptidyl-resin in DMF for 30 minutes. b. Drain the DMF and add the deprotection solution. c. Agitate gently for 20-30 minutes at room temperature. d. Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

Confirmation of Free Amine (Kaiser Test): a. Take a small sample of beads (~1-2 mg). b. Perform the Kaiser test according to the manufacturer's instructions. c. Causality: A positive result (deep blue beads) confirms the presence of a free primary amine, which is essential for the subsequent labeling reaction to proceed. If the test is negative (yellow/colorless beads), the deprotection step was incomplete and must be repeated.

-

On-Resin Labeling Reaction: a. Prepare the labeling solution: Dissolve Boc-4-Abz-OSu (3-5 molar equivalents relative to resin loading) and DIPEA (6-10 molar equivalents) in a minimal volume of DMF. b. Swell the deprotected resin in DMF, then drain. c. Add the labeling solution to the resin. d. Agitate the reaction vessel at room temperature for 4 hours to overnight. e. Causality: A molar excess of the labeling reagent is used to drive the reaction to completion on the sterically hindered solid phase. DIPEA acts as a non-nucleophilic base to maintain a basic environment, ensuring the N-terminal amine remains deprotonated and nucleophilic.

-

Post-Labeling Wash: a. Drain the labeling solution. b. Wash the resin extensively to remove all unreacted reagents and byproducts: DMF (5x), DCM (3x), and Methanol (3x). c. Dry the resin under vacuum.

-

Cleavage and Global Deprotection: a. Place the dried, labeled resin in a reaction vessel. b. Add the cleavage cocktail (e.g., 10 mL per 1 g of resin) and agitate for 2-3 hours at room temperature. c. Causality: The strong acid (TFA) cleaves the peptide from the resin support and removes all acid-labile side-chain protecting groups, including the Boc group on the Abz label. Scavengers like TIS and water are crucial to prevent side reactions with reactive carbocations generated during deprotection. d. Filter the resin and collect the TFA filtrate containing the peptide.

-

Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the filtrate). b. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. c. Dry the crude peptide pellet and purify using Reverse-Phase HPLC (RP-HPLC).[14]

Protocol 2: Solution-Phase Labeling

This protocol is suitable for labeling a purified peptide that has at least one primary amine (N-terminus or Lysine side chain).

Figure 3: Workflow for solution-phase labeling of a purified peptide.

Materials and Reagents

-

Purified, lyophilized peptide.

-

Labeling Reagent: Boc-4-Abz-OSu.

-

Solvent: Anhydrous Dimethyl sulfoxide (DMSO).

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3. Note: Avoid buffers containing primary amines like Tris.[9]

-

Purification: RP-HPLC system with C18 column.

-

Mobile Phases: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

Step-by-Step Methodology

-

Prepare Reagents: a. Peptide Solution: Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL. b. Labeling Stock Solution: Dissolve Boc-4-Abz-OSu in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Prepare this solution immediately before use. c. Causality: The NHS ester is susceptible to hydrolysis in aqueous environments.[15] Preparing a concentrated stock in an anhydrous organic solvent like DMSO minimizes this degradation prior to its addition to the reaction mixture.[9][16]

-

Labeling Reaction: a. Calculate the amount of Boc-4-Abz-OSu stock solution needed to achieve a 5-10 fold molar excess relative to the peptide. b. Add the calculated volume of the labeling stock solution to the peptide solution while gently vortexing. c. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light. d. Causality: The reaction is performed at a slightly alkaline pH (8.3-8.5) as a critical compromise. This pH is high enough to ensure a significant population of primary amines are deprotonated and thus nucleophilic, but not so high as to cause rapid hydrolysis of the NHS ester.[9][16]

-

Purification: a. Following incubation, acidify the reaction mixture with a small amount of TFA (to a final concentration of ~0.1%) to stop the reaction and improve peptide binding to the C18 column. b. Purify the conjugate immediately by RP-HPLC. The labeled peptide will typically be more hydrophobic and have a longer retention time than the unlabeled peptide.[14] c. Collect fractions corresponding to the desired product peak and lyophilize.

Quality Control and Characterization

Independent of the chosen protocol, the final product must be rigorously validated.

-

Purity Analysis (RP-HPLC): Analyze the purified product on an analytical RP-HPLC system. The goal is to obtain a single, sharp peak, indicating high purity (>95%).

-

Identity Confirmation (Mass Spectrometry): Confirm the covalent modification by analyzing the product with ESI or MALDI-TOF mass spectrometry.[17] The observed molecular weight should match the theoretical mass of the peptide plus the mass of the Abz moiety (after accounting for the loss of the Boc group and a water molecule).

Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Labeling (On-Resin) | Incomplete Fmoc deprotection.Degraded/hydrolyzed Boc-4-Abz-OSu.Insufficient molar excess of reagents. | Confirm deprotection with a Kaiser test.Use a fresh batch of labeling reagent.Increase molar excess to 5-fold or higher; consider a second coupling. |

| Low or No Labeling (Solution) | Incorrect pH of reaction buffer.NHS ester hydrolyzed.Buffer contains competing amines (e.g., Tris). | Verify buffer pH is between 8.3-8.5.Prepare fresh Boc-4-Abz-OSu stock in anhydrous DMSO immediately before use.[9]Use non-amine buffers like sodium bicarbonate or phosphate.[9] |

| Multiple Labeled Species | (Solution-phase) Labeling of both N-terminus and internal Lysine residues. | This is an inherent risk. For site-specificity, on-resin labeling with an orthogonal protection strategy is superior. Adjusting pH closer to 8.0 may slightly favor N-terminal labeling over Lysine.[1] |

| Product Unstable During Cleavage | The peptide sequence itself may be unstable to strong acid. | This is not an issue with the label. Consider alternative cleavage cocktails with different scavengers. |

References

-

Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

-

Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au. [Link]

-

Fluorescence Labeled Peptide Synthesis. CD Formulation. [Link]

-

Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. MDPI. [Link]

-

Is it possible to conjugate an NHS ester to the N-terminus of a peptide ON RESIN? ResearchGate. [Link]

-

Peptide fluorescent labeling. SB-PEPTIDE. [Link]

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

-

Fluorescent labeling of peptides on solid phase. Organic & Biomolecular Chemistry. [Link]

-

Application Note – Protein Labeling with NHS Esters. Glen Research. [Link]

-

Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. [Link]

-

Tools for investigating peptide-protein interactions: peptide incorporation of environment-sensitive fluorophores via on-resin derivatization. PubMed. [Link]

-

Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. [Link]

-

Planning a Peptide Synthesis. AAPPTec. [Link]

Sources

- 1. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]

- 2. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 3. glenresearch.com [glenresearch.com]

- 4. biotium.com [biotium.com]

- 5. BOC-4-ABZ-OH CAS#: 66493-39-8 [m.chemicalbook.com]

- 6. BOC-4-ABZ-OH | 66493-39-8 [chemicalbook.com]

- 7. Boc-4-Abz-OH ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. glenresearch.com [glenresearch.com]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. interchim.fr [interchim.fr]

- 17. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

measuring enzyme kinetics with a Boc-4-Abz-OSu substrate

Application Note: Kinetic Profiling of Proteases using FRET Substrates Synthesized with Boc-4-Abz-OSu

Executive Summary

This guide details the methodology for measuring enzyme kinetics using substrates derived from Boc-4-Abz-OSu (N-(tert-Butoxycarbonyl)-4-aminobenzoic acid N-hydroxysuccinimide ester). While Boc-4-Abz-OSu is an activated reagent rather than a direct enzyme substrate, it is a critical building block for synthesizing Fluorogenic Resonance Energy Transfer (FRET) peptide substrates.[1]

The 4-aminobenzoic acid (4-Abz) moiety serves as a fluorescent donor.[1] When coupled to a peptide sequence containing a downstream quencher (e.g., 3-nitrotyrosine or Dnp), the fluorescence is suppressed.[1] Enzymatic cleavage of the peptide backbone releases the 4-Abz fluorophore, resulting in a quantifiable increase in fluorescence intensity proportional to enzyme activity.

Key Distinction: Unlike the more common 2-aminobenzoic acid (anthranilic acid, 2-Abz) used in "Abz" substrates, 4-Abz (PABA derivatives) excites and emits in the UV/blue region (Ex ~290 nm, Em ~340 nm). This requires specific optical controls to avoid interference from protein intrinsic fluorescence (Trp/Tyr).

Mechanistic Workflow

The following diagram illustrates the transformation of the Boc-4-Abz-OSu reagent into a functional substrate and the subsequent kinetic assay principle.

Figure 1: Workflow from reagent coupling to enzymatic signal generation.[1][2][3][4][5] The OSu ester facilitates efficient N-terminal labeling of the peptide substrate.

Scientific Integrity & Expert Insights (E-E-A-T)

The "4-Abz" Spectral Challenge

Most commercial "Abz" substrates utilize 2-aminobenzoic acid (anthranilic acid) , which excites at ~320 nm and emits at ~420 nm.[1] The 4-Abz derivative (from Boc-4-Abz-OSu) is structurally distinct.

-

Excitation: ~280–290 nm[1]

-

Emission: ~330–340 nm

-

Risk: This overlaps significantly with the intrinsic fluorescence of Tryptophan (Ex 280 / Em 350) and Tyrosine.[1]

-

Mitigation Strategy: To ensure data integrity, you must perform a background subtraction using a "Substrate + Buffer" blank and an "Enzyme + Buffer" blank.[1] High concentrations of enzyme (>100 nM) may introduce significant background fluorescence.[1]

Substrate Design Logic

The Boc-4-Abz-OSu is an N-hydroxysuccinimide ester , designed to react specifically with primary amines.[1]

-

Target: N-terminal

-amine of the peptide chain. -

Condition: The peptide must not have internal Lysine residues with free

-amines during the coupling step, or they must be orthogonally protected (e.g., Fmoc-Lys(Boc)-OH vs Fmoc-Lys(Alloc)-OH).

Detailed Protocols

Protocol A: Preparation of the FRET Substrate

Prerequisite: Synthesis of a peptide sequence (e.g., Gly-Pro-Leu-Gly-Ile-Ala-Gly-Gln) with a C-terminal Quencher (e.g., Lys(Dnp)).

-

Solubilization: Dissolve the resin-bound or free amine peptide (1 eq) in anhydrous DMF/DCM.

-

Coupling: Add Boc-4-Abz-OSu (2.0 equivalents) and Diisopropylethylamine (DIPEA, 4.0 equivalents).

-

Incubation: Stir at Room Temperature (RT) for 2–4 hours. Monitor by Kaiser test (ninhydrin) until negative (no free amines).

-

Deprotection: Treat with 95% Trifluoroacetic acid (TFA) / 2.5% TIS / 2.5% H2O to remove the Boc group and cleave from resin.[1]

-

Purification: HPLC purification is mandatory to remove free 4-Abz, which would cause high background fluorescence.[1]

Protocol B: Kinetic Assay (Determination of and )

Materials:

-

Enzyme: Target Protease (e.g., MMP, Caspase).[1]

-

Substrate: Purified 4-Abz-Peptide-Quencher (from Protocol A).

-

Standard: Free 4-Aminobenzoic Acid (to convert RFU to molarity).

-

Buffer: 50 mM HEPES, pH 7.4, 10 mM CaCl2, 0.05% Brij-35 (Standard protease buffer).

Step-by-Step Methodology:

-

Optimization of Enzyme Concentration ([E]):

-

Inner Filter Effect Correction (Critical for 4-Abz):

-